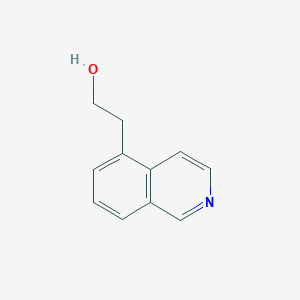
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10FIO and a molecular weight of 280.08 g/mol . This compound is characterized by the presence of a fluorine atom, an iodine atom, and a methoxyethyl group attached to a benzene ring. It is primarily used for research purposes in various fields of chemistry and material science.
Métodos De Preparación
The synthesis of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the use of microreactor systems for continuous synthesis, which allows for precise control of reaction conditions and improved yields .
Análisis De Reacciones Químicas
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alkanes or alcohols.
Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine and iodine atoms can undergo substitution reactions, while the methoxyethyl group can participate in nucleophilic and electrophilic reactions. These properties make the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methoxyethyl group, which imparts different reactivity and properties.
1-Fluoro-3-iodobenzene: This compound lacks the methoxyethyl group, making it less versatile in certain reactions.
1-Fluoro-3-(2-iodoethyl)benzene: This compound has an ethyl group instead of a methoxyethyl group, which affects its reactivity and applications.
Propiedades
Fórmula molecular |
C9H10FIO |
|---|---|
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
1-fluoro-3-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10FIO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6H2,1H3 |
Clave InChI |
OONUYUBRSZTFHG-UHFFFAOYSA-N |
SMILES canónico |
COC(CI)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


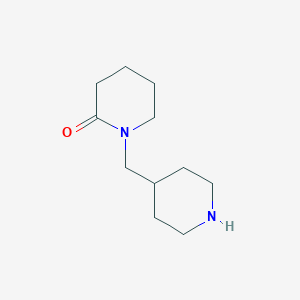
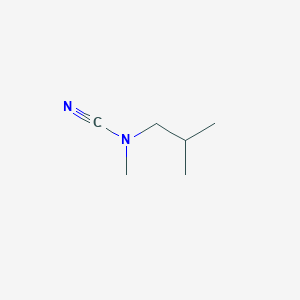
![7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
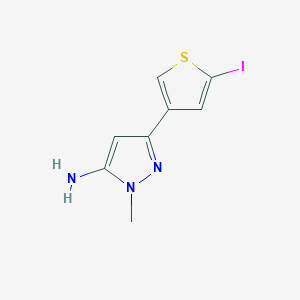
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)
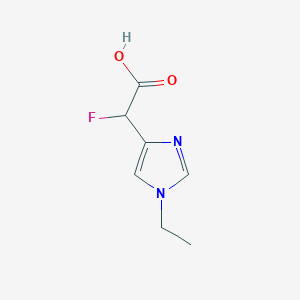
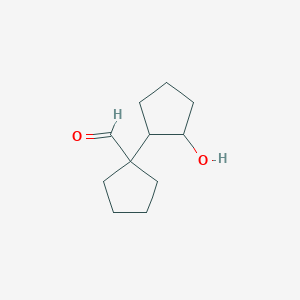
amine](/img/structure/B13315585.png)
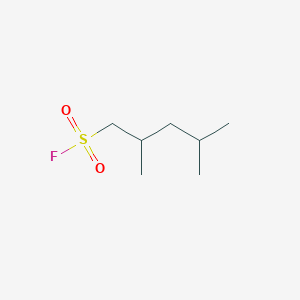
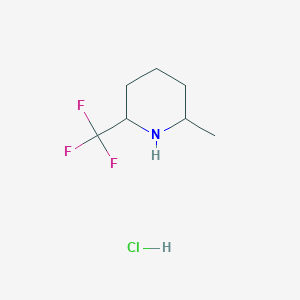
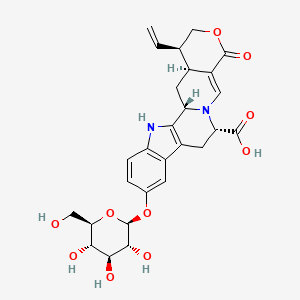
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
